3-Hydroxy-3,5-dihydro ML-236C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3,5-dihydro ML-236C is a chemical compound that belongs to the class of statins. Statins are a group of drugs that are commonly used to lower cholesterol levels in the blood. 3-Hydroxy-3,5-dihydro ML-236C is a potent inhibitor of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-3,5-dihydro ML-236C involves the inhibition of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body. By inhibiting HMG-CoA reductase, 3-Hydroxy-3,5-dihydro ML-236C reduces the production of cholesterol in the liver, which in turn leads to a decrease in the levels of cholesterol in the blood.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-3,5-dihydro ML-236C include a reduction in the levels of cholesterol in the blood, a decrease in the risk of cardiovascular diseases such as atherosclerosis and heart attack, and a potential reduction in the risk of certain types of cancer and neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potent inhibitory effect on HMG-CoA reductase, its potential use in the treatment of hypercholesterolemia and cardiovascular diseases, and its potential use in the prevention of certain types of cancer and neurological disorders. The limitations of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 3-Hydroxy-3,5-dihydro ML-236C. One direction is to further investigate its potential use in the treatment of hypercholesterolemia and cardiovascular diseases. Another direction is to explore its potential use in the prevention of certain types of cancer and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 3-Hydroxy-3,5-dihydro ML-236C in humans, and to develop more effective and safer statins.
Synthesis Methods
The synthesis of 3-Hydroxy-3,5-dihydro ML-236C involves several steps. The first step is the conversion of mevalonic acid lactone to mevalonolactone. This is followed by the conversion of mevalonolactone to mevalonate. The next step involves the conversion of mevalonate to 3-hydroxy-3,5-dihydroxy-6-methyl-4H-pyran-4-one (ML-236A). Finally, ML-236A is converted to 3-Hydroxy-3,5-dihydro ML-236C.
Scientific Research Applications
3-Hydroxy-3,5-dihydro ML-236C has been extensively studied for its potential use in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. It has also been studied for its potential use in the prevention of cardiovascular diseases such as atherosclerosis and heart attack. In addition, 3-Hydroxy-3,5-dihydro ML-236C has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
CAS RN |
154417-69-3 |
---|---|
Product Name |
3-Hydroxy-3,5-dihydro ML-236C |
Molecular Formula |
C18H29NaO5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1R,2R,3S,8aR)-3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C18H30O5.Na/c1-11-15(7-6-13(19)9-14(20)10-18(22)23)16-5-3-2-4-12(16)8-17(11)21;/h8,11,13-17,19-21H,2-7,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,13-,14-,15+,16+,17-;/m1./s1 |
InChI Key |
XBTWFFUSHWXAQH-WZLXKUJHSA-M |
Isomeric SMILES |
C[C@H]1[C@@H](C=C2CCCC[C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Other CAS RN |
154417-69-3 |
synonyms |
3-hydroxy-3,5-dihydro ML-236C 3alpha-hydroxy-3,5-dihydro-ML-236C sodium salt 7-(3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydro-1-naphtalenyl)-3,5-dihydroxyheptanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.